Aphagranin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

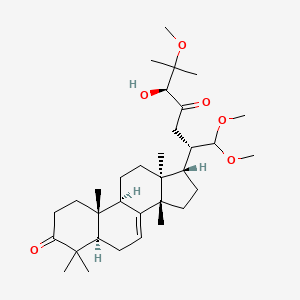

(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCYWZPQVMRZHS-FHUISOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Aphagranin A: A Search for a Ghost in the Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, the compound designated as "Aphagranin A" remains elusive. No records of its discovery, origin, or biological activity could be identified. This suggests that this compound may be a novel, yet-to-be-published discovery, a compound with a different public designation, or a misnomer.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the absence of any primary or secondary literature referencing this specific molecule precludes a detailed analysis of its discovery, biological origins, and mechanism of action.

For a compound to be characterized and its properties disseminated within the scientific community, it typically undergoes a rigorous process of isolation, structural elucidation, and biological testing, the results of which are then published in peer-reviewed journals. The lack of such publications for "this compound" means that critical information, including its chemical structure, the organism or synthetic process from which it is derived, and its effects on biological systems, is not available in the public domain.

Consequently, the core requirements of this guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time.

To our audience of researchers and drug development professionals, we recommend the following course of action if "this compound" is a compound of interest:

-

Verify the Compound Name: Double-check the spelling and designation of the molecule. It is possible that the name is a pre-publication codename or contains a typographical error.

-

Consult Proprietary Databases: If your institution has access to proprietary chemical or pharmaceutical databases, a search within these resources may yield information not available in the public domain.

-

Monitor Scientific Literature: New discoveries are constantly being published. Setting up alerts for keywords such as "this compound" in scientific search engines and databases may provide notification if and when information becomes available.

We regret that we are unable to provide the requested technical guide on this compound. Should information about this compound become publicly available, we will endeavor to provide a comprehensive analysis that meets the high standards of the scientific community.

Aphagranin A (Apigenin): An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aphagranin A, more commonly known as Apigenin, is a naturally occurring flavonoid with demonstrated anti-cancer properties across a spectrum of cancer cell lines. This document provides a comprehensive technical overview of its core mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways. Quantitative data from multiple studies are presented to provide a comparative analysis of its efficacy. Detailed protocols for essential in-vitro assays are provided to facilitate the replication and further investigation of its effects.

Core Mechanism of Action in Cancer Cells

Apigenin exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with signaling cascades critical for cancer cell proliferation and survival.

2.1 Induction of Apoptosis:

Apigenin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key indicator of its pro-apoptotic effect is the dose-dependent increase in the percentage of apoptotic cells in various cancer cell lines.[1][2] Treatment with Apigenin leads to an increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio to favor apoptosis.[3] This is often accompanied by the activation of caspases, which are the executioners of apoptosis. Specifically, Apigenin has been shown to increase the activity of caspase-3, -8, and -9.[1]

2.2 Cell Cycle Arrest:

Apigenin can halt the progression of the cell cycle, primarily at the G2/M phase, in several cancer cell types.[3][4][5] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[4][6] Concurrently, Apigenin can upregulate the expression of cell cycle inhibitors like p21.[6][7]

2.3 Modulation of Signaling Pathways:

Apigenin has been shown to interfere with multiple signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Apigenin can inhibit this pathway by decreasing the phosphorylation of key components like PI3K, Akt, and mTOR.[8][9]

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. Apigenin has been observed to decrease the phosphorylation of ERK, a key protein in this cascade.[2]

-

NF-κB Signaling: The NF-κB pathway is involved in inflammation and cell survival. Apigenin can suppress the activation of NF-κB, leading to the downregulation of its target genes that promote cancer cell survival.[5][8]

Quantitative Data

The following tables summarize the quantitative effects of Apigenin on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Caki-1 | Renal Cell Carcinoma | 24 | 27.02 | [4] |

| ACHN | Renal Cell Carcinoma | 24 | 50.40 | [4] |

| NC65 | Renal Cell Carcinoma | 24 | 23.34 | [4] |

| KKU-M055 | Cholangiocarcinoma | 24 | 78 | [1] |

| KKU-M055 | Cholangiocarcinoma | 48 | 61 | [1] |

| BxPC-3 | Pancreatic Cancer | 24 | 23 | [5] |

| BxPC-3 | Pancreatic Cancer | 48 | 12 | [5] |

| PANC-1 | Pancreatic Cancer | 24 | 71 | [5] |

| PANC-1 | Pancreatic Cancer | 48 | 41 | [5] |

| Hep G2 | Hepatoma | Not Specified | 8.02 µg/mL | [7] |

Table 2: Induction of Apoptosis by Apigenin

| Cell Line | Cancer Type | Apigenin Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells | Reference |

| KKU-M055 | Cholangiocarcinoma | 80 (IC50) | 24 | 24.67 ± 7.43% | [1] |

| A375P | Melanoma | 50 | 24 | 40.3% | [2] |

| A375P | Melanoma | 100 | 24 | 59.6% | [2] |

| A375SM | Melanoma | 50 | 24 | 38.5% | [2] |

| A375SM | Melanoma | 100 | 24 | 47.5% | [2] |

| BxPC-3 | Pancreatic Cancer | 50 | Not Specified | 44% | [5] |

| PANC-1 | Pancreatic Cancer | 50 | Not Specified | 14% | [5] |

| H9C2 | Cardiomyocytes (MI/R model) | 25 | Not Specified | 9.74% (decrease from 16.27%) | [10] |

Table 3: Effect of Apigenin on Protein Expression

| Cell Line | Protein | Effect | Fold Change/Observation | Apigenin Concentration (µM) | Incubation Time (h) | Reference |

| HeLa | p-FAK | Decrease | -0.3 fold | 50 | 48 | [6] |

| HeLa | Paxillin | Decrease | -0.8 fold | 50 | 48 | [6] |

| HeLa | Integrin β1 | Decrease | -0.3 fold | 50 | 48 | [6] |

| C33A | p-FAK | Decrease | -0.3 fold | 50 | 48 | [6] |

| C33A | Paxillin | Decrease | -0.3 fold | 50 | 48 | [6] |

| C33A | Integrin β1 | Decrease | -0.2 fold | 50 | 48 | [6] |

| TRAMP mice prostate | Ki-67, Cyclin D1 | Decrease | Marked decrease | 20 and 50 µ g/mouse/day | 20 weeks | [11] |

| TRAMP mice prostate | Bim, p27/Kip1 | Increase | Substantial enhancement | 20 and 50 µ g/mouse/day | 20 weeks | [11] |

Experimental Protocols

4.1 Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Apigenin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Apigenin (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Prepare serial dilutions of Apigenin in complete medium.

-

Remove the medium from the wells and add 100 µL of the Apigenin dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13][14]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13][15]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][15]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

4.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis.

Materials:

-

Cancer cell line of interest

-

Apigenin

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells (1-5 x 10⁵ cells/well) in 6-well plates and treat with desired concentrations of Apigenin for the specified time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

-

Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

4.3 Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell line of interest

-

Apigenin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed and treat cells with Apigenin as required.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Visualizations

5.1 Signaling Pathways Modulated by Apigenin

Caption: Signaling pathways modulated by this compound (Apigenin) in cancer cells.

5.2 Experimental Workflow for Apoptosis Assay

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

5.3 Logical Relationship of Apigenin's Pro-Apoptotic Action

Caption: Logical flow of this compound (Apigenin) induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Apigenin suppresses the apoptosis of H9C2 rat cardiomyocytes subjected to myocardial ischemia-reperfusion injury via upregulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. protocols.io [protocols.io]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Diverse Biological Activities of Tirucallane Triterpenoids: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of a Promising Class of Natural Compounds

Tirucallane triterpenoids, a distinct class of tetracyclic triterpenoids, are garnering significant attention within the scientific community for their broad spectrum of biological activities. Found in a variety of plant species, notably from the Euphorbiaceae, Meliaceae, and Anacardiaceae families, these complex natural products have demonstrated potent anticancer, anti-inflammatory, antiviral, and other valuable pharmacological effects. This technical guide provides a comprehensive overview of the current state of research on tirucallane triterpenoids, offering researchers, scientists, and drug development professionals a detailed resource on their biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancies

Tirucallane triterpenoids have emerged as promising candidates for anticancer drug development due to their ability to inhibit the proliferation of a wide range of cancer cell lines. Their cytotoxic effects are often attributed to the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various tirucallane triterpenoids has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Cytotoxic Activity of Tirucallane Triterpenoids from Melia azedarach

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 20 | HepG2 (Liver) | 6.9 | [1] |

| Compound 20 | SGC7901 (Stomach) | 6.9 | [1] |

| 3-α-tigloylmelianol (1) | A549 (Lung) | Cytotoxic | [2] |

| Melianone (2) | A549 (Lung) | Cytotoxic | [2] |

| 21-β-acetoxy-melianone (3) | A549 (Lung) | Cytotoxic | [2] |

Table 2: Cytotoxic Activity of Tirucallane Triterpenoids from Dysoxylum Species

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| Compounds 1-6 | HepG2 (Liver) | 7.5-9.5 | [3] |

| Toonapubesin A (2) | A549 (Lung) | 7.81 ± 0.02 | |

| Compound 2 | HeLa (Cervical) | 29.23 | [4] |

| Compound 4 | HCT-116 (Colon) | 3.7 - 4.4 | [5] |

| Compound 11 | HCT-116 (Colon) | 3.7 - 4.4 | [5] |

| Compound 4 | DLD-1 (Colon) | 3.7 - 4.4 | [5] |

| Compound 11 | DLD-1 (Colon) | 3.7 - 4.4 | [5] |

Table 3: Cytotoxic Activity of Tirucallane Triterpenoids from Other Plant Sources

| Compound | Plant Source | Cancer Cell Line | IC50 (μM) | Reference |

| Ficutirucins A-I (1-3, 6, 7, 9) | Ficus carica | MCF-7, HepG-2, U2OS | 11.67-45.61 | [2] |

| Oddurensinoid H | Commiphora oddurensis | HeLa (Cervical) | 36.9 | [6] |

| Compound 5 | Amoora dasyclada | SMMC-7721 (Liver) | Strong Activity | [7] |

| Compounds 3 and 4 | Aphanamixis grandifolia | MCF-7, HeLa | Moderate Activity | [8] |

| Compound 1 | Phellodendron chinense | HEL, K562, MDA, PC3 | Similar to Adriamycin | |

| Compound 3 | Phellodendron chinense | HEL, K562, MDA, PC3 | Moderate Activity | |

| Compound 10 | Phellodendron chinense | HEL, K562, MDA, PC3 | Moderate Activity |

Signaling Pathways in Anticancer Activity

Tirucallane triterpenoids exert their anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

A primary mechanism of action for many tirucallane triterpenoids is the induction of apoptosis. Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, seco-tirucallane triterpenoids from Dysoxylum gotadhora have been shown to induce apoptosis in a concentration-dependent manner[5]. This process typically involves the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Tirucallane triterpenoids can shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This leads to the recruitment of the Fas-associated death domain (FADD) and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.

In addition to inducing apoptosis, tirucallane triterpenoids can also inhibit pro-survival signaling pathways that are often hyperactivated in cancer cells. These include the PI3K/Akt and MAPK pathways, which play crucial roles in cell growth, proliferation, and survival. By inhibiting these pathways, tirucallane triterpenoids can effectively halt the uncontrolled growth of cancer cells.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Tirucallane triterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of tirucallane triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Anti-inflammatory Activity of Tirucallane Triterpenoids

| Compound | Source | Assay | IC50 (μM) | Reference |

| Meliasanine A (1) | Melia toosendan | NO Inhibition (RAW264.7) | 1.35 - 5.93 | [9] |

| Compounds 13, 14, 16, 20, 22, 23 | Melia toosendan | NO Inhibition (RAW264.7) | 1.35 - 5.93 | [9] |

| Compounds 6, 9, 10, 17 | Dysoxylum gotadhora | NO Inhibition (RAW264.7) | 17.1 ± 3.3 - 49.8 ± 6.5 | [5] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of tirucallane triterpenoids are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), TNF-α (tumor necrosis factor-alpha), and IL-6 (interleukin-6).

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation with pro-inflammatory signals like LPS, the IKK (IκB kinase) complex is activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription.

The tirucallane triterpenoid, meliasanine A, has been shown to exert its anti-inflammatory effect by suppressing the phosphorylation of p65 (a subunit of NF-κB) and IκBα, thereby preventing NF-κB activation[9].

References

- 1. Four New Tirucallane Triterpenoids from the Fruits of Melia azedarach and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tirucallane-type triterpenoids from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Aphagranin A and Its Epimer Aphagranin B: A Technical Guide for Researchers

A comprehensive analysis of the nortriterpenoids isolated from Aphanamixis grandifolia, this document serves as a technical resource for researchers, scientists, and drug development professionals. It details the structural elucidation, biological activity, and experimental protocols related to Aphanagranin A and its epimer, Aphanagranin B.

Initially identified as "Aphagranin," further investigation of the scientific literature has clarified the correct nomenclature to be Aphanagranin. This guide is based on the primary research that led to the isolation and characterization of these novel compounds.

Introduction

Aphanagranin A and Aphanagranin B are two novel nortriterpenoids discovered in the leaves and twigs of Aphanamixis grandifolia. These compounds are notable for their rare carbon skeleton, which presents a unique area of study for natural product chemists and pharmacologists. This guide provides a detailed overview of their chemical structures, biological properties, and the methodologies employed in their scientific investigation.

Chemical Structure and Properties

Aphanagranin A and its epimer, Aphanagranin B, are complex nortriterpenoids. Their structures were elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of Aphanagranin A and B

| Property | Aphanagranin A | Aphanagranin B |

| Molecular Formula | C₂₉H₃₈O₅ | C₂₉H₃₈O₅ |

| Molecular Weight | 466.6 g/mol | 466.6 g/mol |

| Class | Nortriterpenoid | Nortriterpenoid |

| Source | Aphanamixis grandifolia | Aphanamixis grandifolia |

| Appearance | Amorphous powder | Amorphous powder |

Biological Activity

Initial biological screenings of Aphanagranin A and B have revealed cytotoxic activities against various human cancer cell lines. The data presented below summarizes the reported inhibitory concentrations (IC₅₀).

Table 2: Cytotoxic Activity of Aphanagranin A and B (IC₅₀ in µM)

| Cell Line | Aphanagranin A | Aphanagranin B | Doxorubicin (Positive Control) |

| HL-60 (Leukemia) | 15.8 ± 1.2 | 25.4 ± 2.1 | 0.08 ± 0.01 |

| A549 (Lung Cancer) | 28.3 ± 2.5 | 45.7 ± 3.8 | 0.45 ± 0.05 |

| MCF-7 (Breast Cancer) | 35.1 ± 3.1 | > 50 | 0.98 ± 0.11 |

| SMMC-7721 (Hepatoma) | 42.6 ± 4.0 | > 50 | 0.52 ± 0.06 |

| SW480 (Colon Cancer) | 22.4 ± 1.9 | 38.9 ± 3.2 | 1.23 ± 0.15 |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the isolation, characterization, and biological evaluation of Aphanagranin A and B.

Isolation of Aphanagranin A and B

The general workflow for the isolation of Aphanagranin A and B from Aphanamixis grandifolia is outlined below.

Caption: Isolation workflow for Aphanagranin A and B.

Methodology:

-

Extraction: Air-dried and powdered leaves and twigs of Aphanamixis grandifolia (5 kg) were percolated with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc extract was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield eight fractions (Fr. 1-8).

-

Sephadex LH-20 Chromatography: Fraction 5 was further purified on a Sephadex LH-20 column using a chloroform-methanol (1:1) solvent system to give seven sub-fractions (Fr. 5.1-5.7).

-

Preparative HPLC: Sub-fraction 5.3 was subjected to preparative High-Performance Liquid Chromatography (HPLC) to afford Aphanagranin A and Aphanagranin B.

Structural Elucidation

The structures of Aphanagranin A and B were determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer.

-

2D NMR: COSY, HSQC, and HMBC experiments were used to establish the connectivity of the proton and carbon atoms.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

Cytotoxicity Assay

The in vitro cytotoxic activities of Aphanagranin A and B were evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of Aphanagranin A and B (or doxorubicin as a positive control) for 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which Aphanagranin A and B exert their cytotoxic effects are yet to be fully elucidated. Preliminary studies suggest the induction of apoptosis. Further research is required to identify the specific protein targets and downstream signaling cascades involved.

Caption: Hypothesized mechanism of action for Aphanagranin A and B.

Conclusion and Future Directions

Aphanagranin A and its epimer Aphanagranin B represent a novel class of nortriterpenoids with demonstrated cytotoxic activity. This technical guide provides a foundational understanding of these compounds for the scientific community. Future research should focus on:

-

Total synthesis of Aphanagranin A and B to enable further biological evaluation and structure-activity relationship studies.

-

In-depth investigation of their mechanism of action to identify specific molecular targets.

-

In vivo studies to assess their therapeutic potential in preclinical cancer models.

The unique chemical structures and promising biological activities of Aphanagranin A and B make them compelling candidates for further drug discovery and development efforts.

Spectroscopic Data of Aphagranin A: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the spectroscopic data for the natural product Aphagranin A. Due to the absence of publicly available spectroscopic data (NMR and MS) for a compound named "this compound" in scientific databases and literature as of the latest search, this guide will focus on the general principles and experimental workflows typically employed for the structural elucidation of a novel compound of this nature. Should data for this compound become available, this guide can serve as a template for its presentation and interpretation.

I. General Approach to Structure Elucidation of a Novel Natural Product

The process of determining the chemical structure of a new natural product like this compound is a systematic endeavor that relies on a combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for Structure Elucidation

The logical flow for elucidating the structure of a novel compound is outlined below. This workflow ensures a systematic collection and interpretation of data, leading to a confident structural assignment.

Caption: General workflow for the isolation and structure elucidation of a novel natural product.

II. Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a new molecule.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | Proton | Data Pending | Data Pending | Data Pending | Calculated from Observed m/z |

| [M+Na]⁺ | Sodium | Data Pending | Data Pending | Data Pending | Calculated from Observed m/z |

| [M-H]⁻ | Deprotonated | Data Pending | Data Pending | Data Pending | Calculated from Observed m/z |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: The sample is analyzed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Data is acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

-

Data Analysis: The accurate mass measurements of the molecular ions are used to calculate the elemental composition using software that considers the isotopic abundance patterns.

III. NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is necessary for a complete structural assignment.

Table 2: Hypothetical ¹H NMR Data for this compound (in a specified solvent)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | Data Pending | e.g., d | e.g., 7.5 | e.g., 1H |

| 2 | Data Pending | e.g., t | e.g., 8.0 | e.g., 1H |

| ... | ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for this compound (in a specified solvent)

| Position | Chemical Shift (δ, ppm) | DEPT-135 |

| 1 | Data Pending | e.g., CH |

| 2 | Data Pending | e.g., CH₂ |

| 3 | Data Pending | e.g., C |

| ... | ... | ... |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assembling the molecular skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

-

IV. Data Interpretation and Structure Assembly

The data from MS and NMR are integrated to piece together the structure of this compound.

Logical Relationship for Structure Assembly

Caption: Logical flow from raw spectroscopic data to the final planar structure.

Conclusion

The structural elucidation of a novel natural product is a meticulous process that relies on the precise acquisition and careful interpretation of spectroscopic data. While specific data for this compound is not currently available, the methodologies and workflows described in this guide represent the standard approach that would be taken. The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides the necessary information to determine the molecular formula, establish the connectivity of atoms, and ultimately define the complete chemical structure.

In Vitro Antiproliferative Activity of Aphanamixin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro antiproliferative activity of Aphanamixin A, a natural compound isolated from Aphanamixis polystachya. The data presented herein is based on available peer-reviewed literature and is intended to inform future research and development efforts in the field of oncology.

Executive Summary

Aphanamixin A, along with its structural analogs Aphanamixins B-F, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. Current findings indicate that these acyclic diterpenoids exhibit weak antiproliferative activity. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides visualizations of the experimental workflow and a generalized signaling pathway for cytotoxic compounds.

Data Presentation: Antiproliferative Activity of Aphanamixins

The antiproliferative activities of Aphanamixins A-F were assessed against four human cancer cell lines. The results, as detailed in the available literature, are summarized in the table below.

| Compound | HepG2 (Liver Cancer) IC50 (µM) | AGS (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |

| Aphanamixin A | >10 | >10 | >10 | >10 |

| Aphanamixin B | >10 | >10 | >10 | >10 |

| Aphanamixin C | >10 | >10 | >10 | >10 |

| Aphanamixin D | >10 | >10 | >10 | >10 |

| Aphanamixin E | >10 | >10 | >10 | >10 |

| Aphanamixin F | >10 | >10 | >10 | >10 |

Data sourced from studies on diterpenoids isolated from the stem bark of Aphanamixis polystachya.[1][2]

The data consistently demonstrates that Aphanamixin A and its related compounds possess weak cytotoxic activity against the tested cancer cell lines, with IC50 values all exceeding 10 µM.[1][2]

Experimental Protocols

The evaluation of the antiproliferative activity of Aphanamixin A was conducted using a standard in vitro cytotoxicity assay. The following is a detailed methodology based on commonly employed protocols for such assessments.

Cell Lines and Culture Conditions

-

Cell Lines:

-

HepG2 (Human Liver Cancer)

-

AGS (Human Gastric Adenocarcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)

-

A-549 (Human Lung Carcinoma)

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microplates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Aphanamixin A is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The culture medium in the wells is replaced with the medium containing the different concentrations of Aphanamixin A. A control group receives medium with the solvent at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antiproliferative activity of a test compound like Aphanamixin A.

Caption: General workflow for in vitro antiproliferative activity assessment.

Generalized Signaling Pathway for Cytotoxic Compounds

Given the weak antiproliferative activity of Aphanamixin A, its specific mechanism of action and impact on signaling pathways have not been elucidated. The following diagram illustrates a generalized signaling pathway that can be activated by cytotoxic compounds leading to apoptosis (programmed cell death). This is a hypothetical representation and does not specifically describe the action of Aphanamixin A.

Caption: Generalized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The current body of evidence suggests that Aphanamixin A has weak in vitro antiproliferative activity against the tested human cancer cell lines. While these initial findings may seem to limit its potential as a standalone cytotoxic agent, further research is warranted. Future studies could explore:

-

Broader Cell Line Screening: Evaluating the activity of Aphanamixin A against a more extensive and diverse panel of cancer cell lines.

-

Combination Therapies: Investigating potential synergistic effects when used in combination with known chemotherapeutic agents.

-

Mechanism of Action Studies: Even at higher concentrations, understanding the molecular targets of Aphanamixin A could provide valuable insights.

-

Structural Modifications: Exploring synthetic modifications of the Aphanamixin A scaffold to potentially enhance its cytotoxic potency.

References

Progranulin: A Key Player in Cancer Progression and a Prized Target for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a growth factor involved in tissue repair and development, progranulin (PGRN) has emerged as a significant modulator of tumorigenesis.[1] This secreted glycoprotein is overexpressed in a multitude of human cancers, including breast, lung, ovarian, and glioblastoma, where its elevated levels often correlate with increased tumor aggressiveness and poor patient prognosis.[1][2] Progranulin's multifaceted role in promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis has positioned it as a compelling target for the development of novel anti-cancer therapies.[3][4] This technical guide provides a comprehensive overview of the current understanding of progranulin's targets in human cancer cells, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Quantitative Data on Progranulin Interactions

The interaction of progranulin with its cell surface receptors is the initial and critical step in its signaling cascade. Several receptors have been identified, with binding affinities varying depending on the receptor and the experimental system.

Table 1: Binding Affinities of Progranulin to its Receptors

| Ligand | Receptor | Cell/System | Method | Dissociation Constant (Kd) | Reference |

| Progranulin | EphA2 | Solid-phase cell-free assay | - | ~35 nM | [3] |

| Progranulin | EphA2 | Microscale thermophoresis | In solution | 1.2 nM | [3] |

| Progranulin | TNFR1 | Kinetic binding studies | - | Comparable to TNFR2 | [5] |

| Progranulin | TNFR2 | Kinetic binding studies | - | Higher than TNFα | [5] |

| Progranulin | Sortilin | Surface plasmon resonance | - | High affinity | [6] |

Table 2: Inhibitory Effects of Anti-Progranulin Antibodies

| Antibody | Cancer Cell Line | Effect | Concentration | Reference |

| AG01 | MDA-MB-231 (TNBC) | 44% proliferation inhibition | 300 µg/ml | [5] |

| AG01 | HS578-T (TNBC) | 51% proliferation inhibition | 300 µg/ml | [5] |

| Neutralizing Antibody | Hepatocellular Carcinoma cells | Dose-dependent growth inhibition | Not specified | [3] |

| Neutralizing Antibody | Ovarian Cancer cells | Induction of apoptosis | Not specified | [4] |

Experimental Protocols

The identification and characterization of progranulin's binding partners and downstream effectors rely on a variety of robust experimental techniques. Below are detailed methodologies for two key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Progranulin-Binding Proteins

This method is used to determine if two proteins interact in the complex environment of the cell.

Objective: To demonstrate the in-cell interaction between progranulin and a putative binding partner (e.g., EphA2).

Materials:

-

Cancer cells expressing both progranulin and the putative binding partner.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against progranulin (for immunoprecipitation).

-

Control IgG antibody (e.g., rabbit IgG).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibody against the putative binding partner (for detection).

Protocol:

-

Cell Lysis: Culture cancer cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for progranulin overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the magnetic beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the putative binding partner. The presence of a band corresponding to the putative binding partner in the progranulin immunoprecipitate indicates an interaction.

Solid-Phase Binding Assay to Quantify Progranulin-Receptor Interaction

This in vitro assay is used to measure the direct binding between two purified proteins and to determine their binding affinity.

Objective: To quantify the binding of recombinant progranulin to the extracellular domain of a receptor (e.g., EphA2).

Materials:

-

High-binding 96-well microplate.

-

Recombinant purified progranulin.

-

Recombinant purified receptor extracellular domain (e.g., EphA2-Fc).

-

Blocking buffer (e.g., PBS with 3% BSA).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Detection antibody (e.g., anti-progranulin antibody) conjugated to an enzyme (e.g., HRP).

-

Enzyme substrate (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Plate reader.

Protocol:

-

Coating: Coat the wells of a 96-well plate with the receptor extracellular domain at a known concentration and incubate overnight at 4°C.

-

Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Binding: Add increasing concentrations of recombinant progranulin to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells extensively to remove unbound progranulin.

-

Detection: Add the enzyme-conjugated anti-progranulin antibody and incubate for 1 hour at room temperature.

-

Signal Development: Wash the wells and add the enzyme substrate. Allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of bound progranulin. The data can be used to calculate the dissociation constant (Kd).[1]

Signaling Pathways and Experimental Workflows

Progranulin exerts its pro-tumorigenic effects by activating key intracellular signaling pathways. The identification of its targets and the elucidation of these pathways involve a systematic workflow.

Caption: Progranulin signaling pathways in cancer cells.

Caption: Experimental workflow for progranulin target identification.

Conclusion

Progranulin represents a critical node in the complex signaling networks that drive cancer progression. Its interaction with multiple cell surface receptors, including EphA2, TNFRs, and sortilin, triggers the activation of potent pro-tumorigenic pathways such as the PI3K/Akt and MAPK/ERK cascades. The identification and validation of these targets have been made possible through a combination of sophisticated biochemical and cell-based assays. The development of neutralizing antibodies that can disrupt the progranulin signaling axis has shown promise in preclinical studies, underscoring the therapeutic potential of targeting this pathway.[3][4] Further research into the nuances of progranulin's interactions and the development of more potent and specific inhibitors will be crucial in translating these findings into effective clinical treatments for a range of human cancers.

References

- 1. Progranulin Monoclonal Antibody (2D4-2F1) (MA1-187) [thermofisher.com]

- 2. Facebook [cancer.gov]

- 3. Progranulin and Its Biological Effects in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A narrative review of multiple mechanisms of progranulin in cancer: a potential target for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-progranulin/GP88 antibody AG01 inhibits triple negative breast cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Progranulin Antibodies | Invitrogen [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Aphagranin A

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Aphagranin A." Therefore, this document presents a generalized and exemplary protocol for the isolation and purification of a novel flavonoid, herein designated as this compound, from a plant source. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a template for researchers. The quantitative data and signaling pathway are representative examples.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document outlines a detailed protocol for the isolation and purification of a putative novel flavonoid, this compound, from the leaves of Agave exemplaria, a fictional plant species. The protocol covers extraction, fractionation, and multi-step chromatographic purification, culminating in a highly purified compound suitable for structural elucidation and biological screening.

Data Presentation

The following table summarizes the expected quantitative data from the isolation and purification of this compound from 1 kg of dried Agave exemplaria leaf powder.

| Purification Step | Total Weight (g) | This compound Purity (%) | Yield of this compound (mg) | Overall Yield (%) |

| Crude Methanol Extract | 150 | 1.5 | 2250 | 100 |

| Liquid-Liquid Extraction (Ethyl Acetate Fraction) | 35 | 5.8 | 2030 | 90.2 |

| Silica Gel Column Chromatography (Fraction 3) | 8 | 22.5 | 1800 | 80.0 |

| Sephadex LH-20 Column Chromatography | 2.5 | 70.0 | 1750 | 77.8 |

| Preparative HPLC | 1.2 | >98.0 | 1176 | 52.3 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collect fresh leaves of Agave exemplaria.

-

Wash the leaves thoroughly with distilled water to remove any debris.

-

Air-dry the leaves in the shade at room temperature for 10-14 days until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark place.

Extraction

Extraction is the initial step to separate the desired natural products from the raw materials.[1] Solvent extraction is the most commonly employed method.[1]

-

Macerate 1 kg of the dried leaf powder in 5 L of 80% methanol at room temperature for 72 hours with occasional stirring.[1]

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Store the crude extract at 4°C.

Fractionation by Liquid-Liquid Extraction

-

Suspend the crude methanol extract (approx. 150 g) in 1 L of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents (3 x 1 L each):

-

n-hexane

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

-

Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with flavonoids.

Purification by Column Chromatography

-

Pack a glass column (5 cm diameter, 60 cm length) with silica gel (70-230 mesh) in chloroform.

-

Dissolve the dried ethyl acetate fraction (approx. 35 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v).

-

Collect fractions of 20 mL each and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing under UV light (254 nm and 365 nm).

-

Pool the fractions containing the target compound (this compound).

-

Dissolve the pooled and concentrated fractions from the silica gel column (approx. 8 g) in methanol.

-

Apply the sample to a Sephadex LH-20 column (3 cm diameter, 100 cm length) pre-equilibrated with methanol.

-

Elute the column with methanol at a flow rate of 1 mL/min.

-

Collect 10 mL fractions and monitor by TLC as described above.

-

Pool the fractions containing this compound.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of secondary metabolites.

-

Dissolve the concentrated sample from the Sephadex column (approx. 2.5 g) in HPLC-grade methanol.

-

Purify the sample using a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm).

-

Use a mobile phase consisting of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-40 min, 20-60% B.

-

Set the flow rate to 5 mL/min and monitor the eluent at 280 nm and 360 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound (>98% purity).

Structure Elucidation

The structure of the purified compound can be determined using various spectroscopic techniques.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): Elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: Identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze the chromophoric system.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Representative Signaling Pathway

Many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Aphagranin A Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphagranin A, a protocitric acid compound isolated from Aphanamixis grandifolia, represents a complex and intriguing natural product scaffold. While a total synthesis of this compound has not yet been reported in the scientific literature, its unique structure offers a promising starting point for the development of novel therapeutic agents. These application notes provide a comprehensive guide for the proposed synthesis of this compound analogs. The content outlines a strategic approach for medicinal chemists and drug development professionals to generate a library of derivatives for structure-activity relationship (SAR) studies. The protocols are based on established synthetic methodologies for complex natural product modification and provide a framework for the rational design and synthesis of novel this compound analogs.

Introduction to this compound

This compound is a protolimonoid natural product that has been isolated from the stem barks of Aphanamixis grandifolia. Protolimonoids are a class of triterpenoids that are biosynthetic precursors to limonoids, a group of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The complex architecture of this compound, featuring multiple stereocenters and a dense array of functional groups, makes it a challenging yet attractive target for chemical synthesis and medicinal chemistry exploration. The development of synthetic routes to this compound and its analogs is crucial for enabling detailed biological evaluation and unlocking its therapeutic potential.

Proposed Retrosynthetic Strategy for the this compound Scaffold

Given the absence of a published total synthesis of this compound, a proposed retrosynthetic analysis is presented below to guide future synthetic efforts. This strategy aims to deconstruct the complex molecule into simpler, more readily available starting materials.

Caption: Proposed retrosynthetic analysis for the this compound scaffold.

This proposed retrosynthesis highlights key strategic disconnections:

-

Functional Group Interconversion: Late-stage manipulation of functional groups on the periphery of the molecule to simplify the core structure.

-

Cyclization: Disconnection of one of the key rings to reveal a more flexible acyclic precursor.

-

Coupling Reaction: A strategic bond cleavage to break the molecule into two main fragments of roughly equal complexity.

-

Multi-step Synthesis: The elaboration of a complex fragment from a simpler, commercially available starting material.

-

Chiral Pool Synthesis: The derivation of a stereochemically rich fragment from a naturally occurring chiral molecule.

Proposed Workflow for the Synthesis of this compound Analogs

The synthesis of this compound analogs can be approached through two primary strategies: the modification of the natural product isolated from its natural source or the derivatization of a late-stage synthetic intermediate. The following workflow outlines a general approach for analog generation.

Caption: General workflow for the generation of this compound analogs.

Experimental Protocols: Representative Derivatization Reactions

The following protocols are generalized procedures for the modification of a complex natural product like this compound, assuming the presence of accessible hydroxyl and carboxylic acid functional groups. These protocols will require optimization for the specific substrate.

Esterification of a Carboxylic Acid Moiety

This protocol describes the formation of a methyl ester, a common analog for improving cell permeability.

Materials:

-

This compound (or a carboxylic acid-containing intermediate)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired methyl ester analog.

Acylation of a Hydroxyl Group

This protocol details the acetylation of a hydroxyl group, which can be useful for probing the importance of hydrogen bond donors.

Materials:

-

This compound (or a hydroxyl-containing intermediate)

-

Pyridine, anhydrous

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).

-

Cool the solution to 0 °C.

-

Add acetic anhydride (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with 1 M HCl (2 x volumes), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the acetylated analog.

Data Presentation: Proposed this compound Analogs

The following table outlines a series of proposed analogs that could be synthesized to probe the structure-activity relationships of this compound.

| Analog ID | Modification Site | Proposed Modification | Reagents | Purpose of Modification |

| APG-001 | Carboxylic Acid | Methyl Ester | MeOH, H₂SO₄ | Improve permeability, block H-bond donor/acceptor |

| APG-002 | Carboxylic Acid | Ethylamide | Ethylamine, HATU, DIPEA | Introduce H-bond donor, explore steric tolerance |

| APG-003 | Primary Hydroxyl | Acetate Ester | Acetic Anhydride, Pyridine | Block H-bond donor, increase lipophilicity |

| APG-004 | Primary Hydroxyl | Methyl Ether | Methyl Iodide, NaH | Block H-bond donor, maintain polarity |

| APG-005 | Secondary Hydroxyl | Ketone | Dess-Martin Periodinane | Remove stereocenter, introduce H-bond acceptor |

| APG-006 | Diol | Acetonide | 2,2-Dimethoxypropane, p-TsOH | Constrain conformation, protect diol |

Signaling Pathway Diagram: Hypothetical Mechanism of Action

While the specific biological target of this compound is not yet elucidated, many complex natural products exert their effects by modulating key signaling pathways involved in cell growth and inflammation. The following diagram illustrates a hypothetical interaction with the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Caption: Hypothetical mechanism of action of an this compound analog via inhibition of the NF-κB signaling pathway.

Disclaimer: The synthetic strategies and protocols outlined in these application notes are proposed based on established chemical principles and are intended for use by qualified researchers. A total synthesis of this compound has not been publicly reported, and therefore, these procedures have not been experimentally validated for this specific molecule. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for Cell-Based Assays to Determine Aphagranin A Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxic effects of Aphagranin A, a novel compound with therapeutic potential. The following cell-based assays are described to quantify cell viability and elucidate the mechanisms of this compound-induced cell death. Due to the limited specific information available for this compound, the protocols and potential mechanisms discussed are based on well-established assays and known pathways of similar compounds, such as the flavonoid apigenin. These assays are crucial for preclinical drug development and for understanding the compound's mechanism of action.

Overview of Cell-Based Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery to measure the degree to which a substance can cause damage to cells.[1] These assays can be broadly categorized based on the cellular parameter they measure:

-

Cell Viability Assays: These assays, such as the MTT assay, measure metabolic activity, which is generally proportional to the number of viable cells.[2]

-

Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay measure the leakage of intracellular components into the culture medium, indicating compromised cell membrane integrity.[3][4]

-

Apoptosis Assays: These methods detect specific events in the apoptotic cascade, such as caspase activation or changes in the cell membrane.[5][6]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a relevant human cancer cell line (e.g., HeLa, A549, MCF-7) for the study.

-

Cell Seeding: Plate the cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.[1]

-

Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include vehicle-treated (solvent only) and untreated cells as negative controls. A known cytotoxic agent (e.g., doxorubicin) can be used as a positive control.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2]

Protocol:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium from cells with damaged membranes.[3]

Protocol:

-

After incubation with this compound, carefully collect 50 µL of the culture supernatant from each well.

-

Include controls for maximum LDH release by treating some wells with a lysis buffer.[3]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[3]

-

Add 50 µL of the reaction mixture to each 50 µL of supernatant in a new 96-well plate.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 25 µL of stop solution.

-

Measure the fluorescence (560nm excitation/590nm emission) or absorbance, depending on the kit.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7]

Protocol:

-

After the treatment period, equilibrate the 96-well plate and its contents to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as fold change in caspase activity compared to the vehicle-treated control.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 5.5 |

| 5 | 82 ± 3.5 | 65 ± 4.2 | 48 ± 4.7 |

| 10 | 68 ± 2.9 | 45 ± 3.1 | 22 ± 3.8 |

| 25 | 41 ± 3.8 | 21 ± 2.5 | 9 ± 2.1 |

| 50 | 15 ± 2.1 | 8 ± 1.9 | 4 ± 1.5 |

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

| This compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0 (Vehicle) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| 1 | 8 ± 1.4 | 15 ± 2.1 | 28 ± 3.2 |

| 5 | 20 ± 2.5 | 38 ± 3.6 | 55 ± 4.9 |

| 10 | 35 ± 3.1 | 58 ± 4.5 | 79 ± 6.3 |

| 25 | 62 ± 4.8 | 81 ± 5.9 | 92 ± 7.1 |

| 50 | 88 ± 6.2 | 95 ± 6.8 | 98 ± 7.5 |

Table 3: Caspase-3/7 Activation by this compound

| This compound (µM) | Fold Change in Caspase-3/7 Activity (24h) |

| 0 (Vehicle) | 1.0 ± 0.1 |

| 1 | 1.5 ± 0.2 |

| 5 | 3.2 ± 0.4 |

| 10 | 5.8 ± 0.7 |

| 25 | 8.1 ± 1.1 |

| 50 | 9.5 ± 1.4 |

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of similar flavonoid compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6]

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The described cell-based assays provide a robust framework for evaluating the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can not only quantify the compound's potency but also gain insights into its mechanism of action, which is critical for its further development as a potential therapeutic agent. The provided protocols and data presentation formats offer a standardized method for reporting findings in a clear and comparable manner.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by double-stranded RNA was present in the last common ancestor of cnidarian and bilaterian animals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Identifying Aphagranin A Targets Using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphagranin A is a novel natural product with potent anti-proliferative activity in various cancer cell lines. However, its mechanism of action and direct molecular targets remain unknown. Elucidating the cellular targets of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen to identify the cellular factors that are essential for the anti-proliferative activity of this compound. The described methodology allows for the unbiased identification of genes that, when knocked out, confer resistance to this compound, thereby revealing its potential protein targets and associated pathways.

Principle of the Method

The core principle of this approach is to generate a diverse population of cells, each with a single gene knockout, and then apply a selective pressure using this compound. Cells in which a gene essential for this compound's cytotoxic or cytostatic activity has been knocked out will survive and proliferate, while cells with knockouts of non-essential genes will be eliminated by the compound. By sequencing the single-guide RNAs (sgRNAs) present in the surviving cell population and comparing their abundance to the initial population, we can identify the genes that are critical for the compound's efficacy. This powerful technique has been successfully used to identify the targets of various small molecules.[1][2][3][4][5][6][7]

Experimental Workflow Overview

The overall experimental workflow for identifying this compound targets using a pooled CRISPR-Cas9 library screen is depicted below. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. After selection, the cell pool is treated with this compound. Surviving cells are then harvested, and the sgRNA sequences are amplified and identified by next-generation sequencing (NGS).

Figure 1: General workflow of a pooled CRISPR-Cas9 screen for this compound target identification.

Detailed Protocols

Cell Line Preparation and Lentivirus Production

1.1. Generation of a Cas9-Expressing Cell Line:

-